Dual 6-Chloro Electrophilic Reactivity vs. 6-Amino Nucleophilicity in Bis-Purine Building Blocks
The target compound possesses two reactive 6-chloro C–Cl bonds capable of undergoing nucleophilic aromatic substitution (SₙAr) with amines, alcohols, or thiols. In contrast, the dechlorinated analog 9,9'-(ethane-1,2-diyl)bis(9H-purine) bears only unreactive C–H at position 6, requiring pre-functionalization for further elaboration [1]. The 6-amino analog 9,9'-(ethane-1,2-diyl)bis(9H-purin-6-amine) (CAS 22917-80-2) presents nucleophilic –NH₂ groups that direct reactivity toward electrophilic partners, representing a fundamentally different synthetic vector . This difference in chemical reactivity makes 1,2-bis(6-chloro-9H-purin-9-yl)ethane the indispensable electrophilic bis-purine scaffold for generating N6-substituted conjugates.
| Evidence Dimension | C6 Substituent Reactivity (SₙAr vs. Nucleophilic Addition) |
|---|---|
| Target Compound Data | Two 6-Cl electrophilic centers, reactive toward nucleophiles (amines, thiols, alkoxides) |
| Comparator Or Baseline | CAS 22917-80-2 (6-NH₂ analog): nucleophilic; 9,9'-(ethane-1,2-diyl)bis(9H-purine): C6–H unreactive |
| Quantified Difference | Qualitative orthogonal reactivity (electrophilic vs. nucleophilic) |
| Conditions | General synthetic utility; no direct comparative kinetic data available |
Why This Matters
Selection of 6-chloro bis-electrophile is mandatory for reaction sequences that require nucleophilic displacement at C6, eliminating false starts with non-halogenated or 6-amino analogs.
- [1] Hocek, M. et al. Collect. Czech. Chem. Commun. 2002, 67, 1560. Synthesis of bis(purin-6-yl)ethanes via hydrogenation of bis(purin-6-yl)acetylenes; illustrates unreactive C6–H in dehalogenated ethane-bridged purines. View Source
